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Disclaimer: This document summarizes the currently available toxicological information on
Brallobarbital. It is important to note that Brallobarbital is an older drug, and comprehensive
toxicological data according to modern standards are scarce in the public domain. Significant
data gaps exist, particularly concerning quantitative toxicity, genotoxicity, carcinogenicity, and
reproductive toxicity.

Introduction

Brallobarbital is a barbiturate derivative developed in the 1920s that possesses sedative and
hypnotic properties.[1][2] It was primarily used for the treatment of insomnia and was most
notably a component of the combination drug Vesparax®, which also contained secobarbital
and hydroxyzine.[1][2] Vesparax® has been withdrawn from the market in most countries due
to its potential for abuse and the availability of safer alternatives.[3] Brallobarbital has been
identified as the primary contributor to the toxicity observed in Vesparax® intoxications.[1][4]

This technical guide provides a comprehensive overview of the known toxicological profile of
Brallobarbital, based on the limited scientific literature available.

Chemical and Physical Properties

Brallobarbital is a derivative of barbituric acid with a bromo-allyl and an allyl group at the 5-
position.
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Property Value Reference

5-(2-bromoprop-2-en-1-yl)-5-

IUPAC Name (prop-2-en-1-yl)-1,3-diazinane-  [5]
2,4,6-trione
CAS Number 561-86-4 [5]
Molecular Formula C10H11BrN20s [5]
Molecular Weight 287.11 g/mol [5]
Pharmacokinetics

The pharmacokinetic profile of Brallobarbital is noted to be peculiar and is a significant factor
in its toxicity.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Brallobarbital is absorbed orally.[1]

Distribution: In cases of fatal Vesparax® intoxication, Brallobarbital has been detected in
various tissues, including blood, brain, liver, kidney, and muscle.[6] This indicates a wide
distribution throughout the body.

Metabolism: The metabolism of Brallobarbital is a key aspect of its toxicology. The half-life
of Brallobarbital is significantly longer after oral administration compared to intravenous
injection, suggesting that a metabolite formed after oral intake is responsible for its retarded
elimination.[1][4] As a barbiturate with an allyl group, its metabolism likely involves oxidation
of this side chain. Barbiturates are known to be metabolized by the cytochrome P450 (CYP)
enzyme system in the liver.[7][8]

Excretion: The route of excretion for Brallobarbital and its metabolites has not been fully
elucidated in the available literature.

Pharmacokinetic Parameters
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Quantitative pharmacokinetic parameters for Brallobarbital are not well-documented.

However, the difference in its elimination rate based on the route of administration is a critical

toxicological consideration.

Parameter Observation

Implication Reference

The half-life is
considerably longer
) following oral
Half-life (Oral vs. IV) o )
administration

compared to

intravenous injection.

This leads to longer
sleeping times and a
higher risk of

: [1]
accumulation and
toxicity with oral

dosing.

Administration of its
metabolites can
] increase the half-life
Metabolite Influence ]
of intravenously
administered

Brallobarbital.

A metabolite,
particularly formed
after oral
o [1]
administration, inhibits
the elimination of the

parent drug.

Pharmacodynamics
Mechanism of Action

As a barbiturate, Brallobarbital exerts its effects on the central nervous system (CNS). The

primary mechanism of action for barbiturates is the potentiation of the inhibitory

neurotransmitter y-aminobutyric acid (GABA) at the GABA-A receptor.[7] This leads to an

increased duration of chloride channel opening, resulting in hyperpolarization of the neuronal

membrane and a decrease in neuronal excitability.[7][9] At higher concentrations, barbiturates

can also directly activate the GABA-A receptor and inhibit glutamate receptors, contributing to

their profound CNS depressant effects.[7]
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Diagram of the general mechanism of action for barbiturates at the GABA-A receptor.

Toxicology

The available toxicological data for Brallobarbital is limited and often derived from studies on
the combination product Vesparax® or from general knowledge of barbiturates.

Acute Toxicity

No specific LD50 values for Brallobarbital have been identified in the reviewed literature.
However, case reports of Vesparax® poisonings indicate that as few as 10 tablets can be
lethal.[6] Symptoms of acute barbiturate toxicity include CNS depression, respiratory
depression, hypotension, and hypothermia.[10][11][12]

Tissue Concentrations in Fatal Vesparax® Intoxications
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Brallobarbital Secobarbital

Tissue Concentration Range Concentration Range
(mg/kg or mgJL) (mg/kg or mgJ/L)

Blood 0.8-125 1.5-25.0

Brain 1.0-15.0 2.0-30.0

Liver 2.5-40.0 5.0-80.0

Kidney 1.5-20.0 3.0-40.0

Muscle 0.5-10.0 1.0-20.0

Data from a study of 10 fatal

Vesparax® intoxication cases.

[6]

Chronic Toxicity

There are no specific studies on the chronic toxicity of Brallobarbital. Chronic use of
barbiturates can lead to tolerance, physical dependence, and a severe withdrawal syndrome.

[7]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Data in these areas for Brallobarbital are critically lacking.

o Genotoxicity: No studies on the mutagenic or clastogenic potential of Brallobarbital were
found.

» Carcinogenicity: No long-term carcinogenicity bioassays of Brallobarbital have been
reported.

» Reproductive and Developmental Toxicity: There is no available information on the effects of
Brallobarbital on fertility, embryonic development, or postnatal development.

Drug Interactions
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Barbiturates, including likely Brallobarbital, are potent inducers of hepatic microsomal
enzymes, particularly cytochrome P450 enzymes.[7][8] This can lead to numerous drug
interactions by increasing the metabolism of other drugs, potentially reducing their efficacy.

Furthermore, the hypnotic effects of Brallobarbital are additive with other CNS depressants,
such as alcohol, benzodiazepines, and opioids.[7] In the context of Vesparax®, secobarbital
and hydroxyzine were found to increase the half-life of Brallobarbital, indicating a
pharmacokinetic interaction that exacerbates its toxicity.[1][3]

Pharmacodynamic Interactions
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Diagram illustrating the key drug interactions of Brallobarbital.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in this document are not
available in the public domain. The information is primarily derived from abstracts and

summaries of older research articles.

Conclusion

The available data on the toxicological profile of Brallobarbital are insufficient to perform a
comprehensive risk assessment by modern standards. The key toxicological concerns are its
potent CNS depressant effects, the peculiar pharmacokinetics leading to a prolonged half-life
with oral administration, and its significant potential for drug interactions. The lack of data on
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genotoxicity, carcinogenicity, and reproductive toxicity represents a major gap in our
understanding of the full toxicological profile of this compound. Further research, should it be
deemed necessary for historical or comparative purposes, would be required to address these
critical data gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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